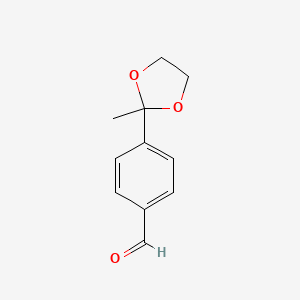

4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde

Description

Strategic Importance of Aromatic Aldehyde Functionalities

Aromatic aldehydes are a cornerstone of organic synthesis, prized for their versatility and reactivity. numberanalytics.com The aldehyde group (-CHO) attached to an aromatic ring is a key functional group that participates in a wide array of chemical reactions. numberanalytics.com These compounds serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and fragrances. numberanalytics.comwisdomlib.org

The reactivity of the carbonyl carbon in the aldehyde group makes it susceptible to nucleophilic attack, enabling critical carbon-carbon bond-forming reactions such as:

Wittig reaction: To form alkenes.

Grignard reactions: To produce secondary alcohols.

Aldol and Claisen-Schmidt condensations: To create α,β-unsaturated carbonyl compounds.

Furthermore, aromatic aldehydes are precursors for synthesizing various heterocyclic compounds and are instrumental in forming Schiff bases through condensation with primary amines. wisdomlib.org Their significance is underscored by their widespread use as building blocks for complex molecules in both academic research and industrial applications. researchgate.net

Strategic Importance of Acetal (B89532) Functionalities

The primary function of acetals in synthetic organic chemistry is to act as protecting groups for carbonyl compounds (aldehydes and ketones). pearson.com The conversion of a highly reactive carbonyl group into a significantly less reactive acetal is a common strategy in multi-step synthesis. libretexts.org

Acetals are geminal-diether derivatives formed by reacting an aldehyde or ketone with two equivalents of an alcohol in the presence of an acid catalyst. byjus.comlibretexts.org Cyclic acetals, such as the 1,3-dioxolanes formed with ethylene (B1197577) glycol, are particularly favored due to their enhanced stability. wikipedia.orgorganic-chemistry.org

The strategic importance of acetals lies in their stability under neutral to strongly basic conditions. libretexts.orglibretexts.org This stability allows chemists to perform a variety of chemical transformations on other functional groups within the molecule, such as ester reduction with powerful nucleophilic reagents like lithium aluminum hydride or Grignard reactions, without affecting the protected carbonyl group. libretexts.orgwikipedia.org Once the desired transformations are complete, the acetal can be easily removed through hydrolysis with aqueous acid, regenerating the original aldehyde or ketone. masterorganicchemistry.com This "protect-react-deprotect" sequence is a fundamental tactic in the synthesis of complex organic molecules. libretexts.orgwikipedia.org

Properties

IUPAC Name |

4-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(13-6-7-14-11)10-4-2-9(8-12)3-5-10/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBSHOMDNLCSSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474807 | |

| Record name | 4-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14490-45-0 | |

| Record name | 4-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Dioxolane Protected Benzaldehyde Derivatives As Versatile Intermediates

Conventional Synthetic Pathways

The most direct and widely employed method for preparing this compound involves the chemoselective protection of the keto group in 4-acetylbenzaldehyde. This selectivity is possible due to the higher reactivity of ketones compared to aromatic aldehydes under specific acetalization conditions.

The core of this synthetic approach is the reaction of 4-acetylbenzaldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst. spegroup.ruresearchgate.net This reaction forms a cyclic acetal, specifically a 1,3-dioxolane (B20135), from the ketone functionality while leaving the less reactive aldehyde group intact. spegroup.ru The cyclic nature of the resulting acetal imparts significant stability, making it an effective protecting group against various reagents, particularly basic and oxidizing ones. spegroup.ru

The choice of catalyst and solvent is critical for the efficiency of the acetalization reaction. Strong organic acids are often preferred due to their efficacy and solubility in organic media.

p-Toluenesulfonic Acid (p-TSA): This is one of the most common catalysts for this transformation. preprints.orgresearchgate.net It is an inexpensive, stable, and effective strong organic acid that readily dissolves in common organic solvents. preprints.orgncats.io Its catalytic role involves the protonation of the carbonyl oxygen of the ketone, which activates the carbonyl carbon for nucleophilic attack by ethylene glycol. researchgate.net

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is another powerful catalyst for acetalization. google.com While highly effective, its strong dehydrating and oxidizing properties can sometimes lead to side reactions or charring if not used in carefully controlled amounts.

Reaction Media: The reaction is typically conducted in a non-polar organic solvent that can form an azeotrope with water. Toluene is a frequent choice as it facilitates the removal of water produced during the reaction, thereby driving the equilibrium towards the product side. Benzene (B151609) has also been used historically for the same purpose. nih.gov

To maximize the yield of the desired product and ensure high selectivity, several process parameters are optimized. The acetalization reaction is a reversible equilibrium, and the removal of water is the primary strategy to drive the reaction to completion.

Reflux Conditions and Azeotropic Water Removal: The reaction is typically carried out at the reflux temperature of the chosen solvent (e.g., toluene). A Dean-Stark apparatus is commonly fitted to the reaction flask to continuously remove water as it is formed. prepchem.com The solvent-water azeotrope boils and condenses in the side arm of the apparatus, where the denser water separates and is collected, while the lighter solvent overflows back into the reaction vessel. nih.govprepchem.com This constant removal of a byproduct is a classic application of Le Chatelier's principle to optimize reaction yield.

Stoichiometry: An excess of the diol (ethylene glycol) may be used to further shift the equilibrium towards the formation of the dioxolane.

| Parameter | Typical Value/Condition | Purpose | Reference |

|---|---|---|---|

| Precursor | 4-Acetylbenzaldehyde | Starting material with keto and aldehyde groups. | - |

| Reagent | Ethylene Glycol | Forms the dioxolane ring with the keto group. | spegroup.ru |

| Catalyst | p-Toluenesulfonic Acid (catalytic amount) | Protonates the carbonyl to activate it for nucleophilic attack. | preprints.org, researchgate.net |

| Solvent | Toluene | Reaction medium and azeotropic agent. | |

| Apparatus | Dean-Stark Trap | Continuous removal of water byproduct. | prepchem.com |

| Temperature | Reflux (approx. 111°C for Toluene) | Provides energy for the reaction and facilitates azeotropic distillation. | prepchem.com |

Alternative, though generally less direct, strategies can be envisioned that construct the target molecule by modifying substituents on a pre-existing aromatic ring.

Synthesizing this compound from a starting material like 4-(bromomethyl)benzaldehyde (B112711) is a multi-step, non-direct process. This pathway is not commonly reported and serves as a hypothetical example of substituent manipulation. A plausible, albeit inefficient, sequence would involve converting the bromomethyl group into the required protected acetyl group.

Grignard Formation and Methylation: The bromomethyl group could be converted to the corresponding Grignard reagent, which is then reacted with a methylating agent. However, a more feasible approach involves a substitution reaction with a methyl nucleophile, such as that derived from a cuprate, to form 4-ethylbenzaldehyde (B1584596).

Oxidation: The ethyl group of 4-ethylbenzaldehyde would then need to be oxidized to an acetyl group. This can be a challenging transformation without affecting the existing aldehyde, often requiring specific reagents like chromium trioxide or potassium permanganate (B83412) under controlled conditions. This step would yield 4-acetylbenzaldehyde.

Acetalization: The resulting 4-acetylbenzaldehyde would then undergo the standard acid-catalyzed acetalization with ethylene glycol as described in section 2.1.1.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. chem-station.com The strategy relies on a "directing metalation group" (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho-position. wikipedia.orgbaranlab.org

The dioxolane group can function as an effective DMG. The Lewis basic oxygen atoms of the dioxolane ring chelate the Lewis acidic lithium ion, positioning the alkyl base to abstract a proton from the nearest (ortho) position on the benzene ring. baranlab.org This generates a lithiated intermediate that can then react with a wide variety of electrophiles to introduce a new substituent exclusively at the ortho-position. wikipedia.org This method is used to synthesize ortho-substituted derivatives of this compound, rather than the parent compound itself.

The general process is as follows:

Protection: 4-acetylbenzaldehyde is first converted to this compound.

Ortho-Lithiation: The protected compound is treated with an alkyllithium base (e.g., n-BuLi) in an ethereal solvent like THF, often at low temperatures (-78 °C), to generate the aryllithium species at the position ortho to the dioxolane group.

Electrophilic Quench: The aryllithium intermediate is then reacted with an electrophile (E+) to install a new functional group.

| Electrophile (E+) | Reagent Example | Ortho-Substituent (-E) | Resulting Product Class |

|---|---|---|---|

| Iodonium ion | Iodine (I₂) | -I | Ortho-iodo derivative |

| Carbonyl carbon | N,N-Dimethylformamide (DMF) | -CHO | Ortho-formyl derivative (Isophthalaldehyde derivative) |

| Carbon dioxide | CO₂ (gas) | -COOH | Ortho-carboxy derivative (Phthalic acid derivative) |

| Silyl (B83357) cation | Trimethylsilyl (B98337) chloride (TMSCl) | -Si(CH₃)₃ | Ortho-silyl derivative |

| Alkyl cation | Methyl iodide (CH₃I) | -CH₃ | Ortho-methyl derivative |

An in-depth examination of the synthetic methodologies for producing this compound reveals a reliance on established and advanced chemical techniques. The successful synthesis, isolation, and purification of this compound are critical for its application in various fields of chemical research and development. This article focuses exclusively on the advanced synthetic techniques and the subsequent purification protocols necessary to obtain this specific benzaldehyde derivative.

Chemical Reactivity and Transformation Studies of 4 2 Methyl 1,3 Dioxolan 2 Yl Benzaldehyde

Transformations at the Aldehyde Functional Group

The aldehyde group in 4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde is a primary site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition. The presence of the dioxolane ring as a protecting group for another potential carbonyl functionality allows for regioselective reactions on the free aldehyde.

Oxidative Conversions to Carboxylic Acids

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 4-(2-Methyl-1,3-dioxolan-2-yl)benzoic acid. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion, often under mild conditions to preserve the acetal (B89532) group. Common reagents include potassium permanganate (B83412) (KMnO₄), and chromic acid (H₂CrO₄). A particularly relevant method involves the direct oxidation of the acetal-protected aldehyde. For instance, processes utilizing molecular oxygen in the presence of a suitable solvent and catalyst have been developed for the direct conversion of acetals to carboxylic acids.

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

| KMnO₄ | Acetone/Water | 0 - 25 | >90 |

| CrO₃/H₂SO₄ (Jones Reagent) | Acetone | 0 - 25 | ~85 |

| O₂/Formic Acid | Formic Acid | 30 - 35 | ~85 |

Reductive Pathways to Primary Alcohols

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]methanol. This is a common and high-yielding transformation typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, as it typically does not affect more robust functional groups like esters or the acetal itself. bohrium.com For more sterically hindered or less reactive aldehydes, the more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can be employed, although it is less selective and requires anhydrous conditions. libretexts.org

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 - 25 | >95 |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 0 - 25 | >95 |

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds. Two prominent examples of such reactions are the Wittig reaction and the Grignard reaction.

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. masterorganicchemistry.comyoutube.comlibretexts.org In this reaction, a phosphorus ylide (Wittig reagent) reacts with the aldehyde to form an alkene, with the concomitant formation of triphenylphosphine (B44618) oxide. The geometry of the resulting alkene is dependent on the nature of the ylide used.

Grignard reagents, with their highly nucleophilic carbon-magnesium bond, readily add to the carbonyl carbon of aldehydes to form secondary alcohols after an acidic workup. google.comorganic-chemistry.org It is noteworthy that acetal groups are stable under the basic conditions of the Grignard reaction, making them excellent protecting groups for carbonyls when selective reaction at another site is desired. msu.edumasterorganicchemistry.com

| Reaction Type | Reagent | Product Type |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary Alcohol |

Reductive Alkylation Strategies

Reductive amination, also known as reductive alkylation, is a versatile method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride and sodium cyanoborohydride. Studies have shown that aldehyde acetals can undergo direct reductive amination with aromatic amines in the presence of a suitable catalyst and reducing agent, such as decaborane (B607025) in methanol. masterorganicchemistry.com This provides a direct route to N-substituted [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]methanamines.

| Amine | Reducing Agent | Catalyst | Product Type |

| Primary Amine (R-NH₂) | NaBH₄ | Acid catalyst | Secondary Amine |

| Secondary Amine (R₂NH) | NaBH₃CN | - | Tertiary Amine |

| Aromatic Amine | Decaborane | - | N-Aryl Secondary Amine |

Aromatic Ring Reactivity

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the ring.

Electrophilic Aromatic Substitution (e.g., nitration, sulfonation, halogenation)

The aldehyde group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance. google.comnih.gov Conversely, the oxygen atoms in the dioxolane ring of the 4-(2-methyl-1,3-dioxolan-2-yl) substituent possess lone pairs of electrons that can be donated to the aromatic ring via resonance, which would typically favor ortho- and para-substitution. youtube.compressbooks.pub

However, the strong deactivating effect of the aldehyde group generally dominates, directing incoming electrophiles to the meta position relative to the aldehyde. Therefore, electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation are expected to yield predominantly the meta-substituted product. It is also important to note that under strongly acidic conditions, such as those often employed for nitration, the acetal group may be susceptible to hydrolysis, leading to the formation of the corresponding dialdehyde, which would further deactivate the ring towards electrophilic attack.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde |

| Sulfonation | SO₃, H₂SO₄ | 3-Sulfo-4-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 3-Bromo-4-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde |

Dioxolane Ring Stability and Reactivity

The 1,3-dioxolane (B20135) ring is a cyclic acetal that generally exhibits considerable stability, particularly under neutral and basic conditions. This stability makes it an effective protecting group for aldehydes and ketones against a wide range of nucleophilic reagents and basic reaction environments. However, the reactivity of the dioxolane ring is markedly influenced by the presence of acid catalysts, which can promote its cleavage.

Acid- and Base-Catalyzed Ring-Opening Reactions

The cleavage of the dioxolane ring in this compound is predominantly achieved through acid-catalyzed hydrolysis. In the presence of an acid, the oxygen atoms of the dioxolane ring can be protonated, which weakens the C-O bonds and facilitates nucleophilic attack by water or other nucleophiles present in the reaction medium. This process ultimately leads to the opening of the ring and the regeneration of the original aldehyde and ethylene (B1197577) glycol.

Conversely, the dioxolane ring is generally resistant to cleavage under basic conditions. The C-O bonds of the acetal are not susceptible to nucleophilic attack by bases such as hydroxides or alkoxides. This inherent stability in basic media is a key feature that allows for selective chemical transformations on other parts of the molecule without affecting the protected aldehyde group. While there is extensive literature on the stability of dioxolanes in basic media, specific studies focusing on the inertness of this compound under various basic conditions are not extensively detailed in readily available literature, underscoring its generally accepted stability.

Selective Deprotection Methods for Aldehyde Regeneration

The selective removal of the dioxolane protecting group to regenerate the aldehyde is a critical step in synthetic pathways. A variety of methods have been developed for the deprotection of acetals, many of which are applicable to this compound. These methods often involve acidic conditions, but milder and more selective reagents have also been developed to accommodate sensitive functional groups within the molecule.

Acid-catalyzed hydrolysis remains a common and effective method. This can be achieved using a range of acids, from strong mineral acids like hydrochloric acid or sulfuric acid in aqueous solutions to milder acids like p-toluenesulfonic acid in organic solvents containing water. The reaction conditions, such as temperature and reaction time, can be tuned to achieve efficient deprotection.

In addition to traditional acid hydrolysis, various Lewis acids have been shown to be effective for the cleavage of dioxolanes. For instance, reagents like aluminum chloride (AlCl₃) can be used, often under anhydrous or solvent-free conditions, to promote the deprotection. These methods can offer advantages in terms of reaction speed and selectivity. Other methodologies for acetal deprotection that could be applicable include the use of iodine in a neutral medium or other specialized reagents designed for mild and selective cleavage.

Below are tables detailing various deprotection methods applicable to aromatic acetals, which can be extrapolated for the deprotection of this compound.

Table 1: Acid-Catalyzed Deprotection of Aromatic Acetals

| Catalyst | Solvent(s) | Temperature (°C) | Time | Yield (%) |

| p-Toluenesulfonic acid | Toluene / H₂O | Reflux | 2 h | 68.5 |

| Al(HSO₄)₃ | n-Hexane / wet SiO₂ | Reflux | 35 min | 92 |

| Mg(HSO₄)₂ | n-Hexane / wet SiO₂ | Reflux | 1.5 h | 85 |

| NaHSO₄·H₂O | n-Hexane / wet SiO₂ | Reflux | 4 h | 80 |

Table 2: Lewis Acid-Catalyzed and Other Deprotection Methods for Aromatic Acetals

| Reagent | Co-reagent/Conditions | Solvent | Temperature (°C) | Time | Yield (%) |

| AlCl₃ | Benzyltriphenylphosphonium peroxymonosulfate (B1194676) (solvent-free) | None | Room Temp | 15 min | High |

| TMSN(SO₂F)₂ | Dichloromethane | -78 | 15 min | 92 | |

| Iodine | Minutes | Excellent | |||

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate | Water | 30 | 5 min | Quantitative |

Strategic Utility As a Key Synthetic Intermediate

Precursor in Pharmaceutical and Medicinal Chemistry Synthesis

In the realm of medicinal chemistry, 4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde serves as a crucial starting material for the synthesis of various therapeutic agents. Its utility is particularly notable in the development of antidiabetic drugs and their metabolites.

Role in the Synthesis of Pioglitazone (B448) Metabolites

The synthesis of pioglitazone itself involves the condensation of a substituted benzaldehyde (B42025) with 2,4-thiazolidinedione. google.com By employing this compound in a similar synthetic route, researchers can access pioglitazone analogues and potential metabolites where the terminal ethyl group of pioglitazone is replaced by a protected acetyl functionality. Subsequent deprotection and further chemical modifications can then yield a variety of pioglitazone metabolites for biological evaluation.

Formation of Thiazolidinedione-Class Antidiabetic Drug Scaffolds

The thiazolidinedione (TZD) ring is the core pharmacophore of a class of drugs used to treat type 2 diabetes. nih.gov A common and effective method for the synthesis of the TZD scaffold is the Knoevenagel condensation of a benzaldehyde derivative with 2,4-thiazolidinedione. researchgate.netnih.gov This reaction forms a benzylidene-2,4-thiazolidinedione intermediate, which can then be reduced to the final drug molecule.

This compound readily participates in the Knoevenagel condensation with 2,4-thiazolidinedione, catalyzed by a weak base such as piperidine (B6355638) or pyrrolidine. researchgate.net The reaction proceeds via the formation of a carbanion from the active methylene (B1212753) group of the thiazolidinedione, which then attacks the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the corresponding 5-[[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]methylene]-2,4-thiazolidinedione. This intermediate is a direct precursor to a variety of TZD analogues with potential antidiabetic activity.

Building Block for Diverse Organic Frameworks

Beyond its role in medicinal chemistry, this compound is a valuable building block for the construction of a wide array of organic molecules, leveraging the reactivity of both the aldehyde and the protected acetyl group.

Construction of Substituted Aromatic Compounds

The benzaldehyde functionality of this compound allows for its incorporation into larger aromatic systems through various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it can undergo Wittig-type reactions to form stilbene (B7821643) derivatives or be used in condensation reactions to synthesize chalcones and other related flavonoids. The aldehyde group can also be converted to other functional groups, such as alcohols, carboxylic acids, or nitriles, further expanding its synthetic utility.

Moreover, the presence of the dioxolane-protected acetyl group provides a latent reactive site that can be unmasked under specific conditions to allow for further derivatization of the aromatic ring. This dual functionality makes it a strategic component in the multi-step synthesis of complex, substituted aromatic compounds.

Synthesis of Novel Dioxolane-Containing Architectures

The 1,3-dioxolane (B20135) ring is a common structural motif in many natural products and biologically active molecules. researchgate.net this compound can serve as a starting point for the elaboration of more complex structures containing this heterocyclic system. The aldehyde group can be used to link the dioxolane-containing phenyl ring to other molecular fragments, leading to the creation of novel architectures with potential applications in materials science and drug discovery. The synthesis of such molecules often involves multi-component reactions or sequential transformations where the aldehyde group is the primary site of reaction.

Intermediate in Ketone Synthesis (e.g., Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone)

This compound can be readily converted into ketones through established synthetic methodologies. A common approach involves the reaction of the aldehyde with an organometallic reagent, such as a Grignard reagent or an organolithium species, followed by oxidation of the resulting secondary alcohol.

An example of this transformation is the synthesis of Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone. This can be achieved by reacting this compound with cyclohexylmagnesium bromide, followed by oxidation of the intermediate alcohol using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. This ketone serves as a valuable intermediate for the synthesis of other complex molecules, including potential photoinitiators and pharmaceutical agents. researchgate.net

Applications in Benzothiadiazine 1,1-Dioxide Synthesis

The compound this compound is a valuable precursor in the synthesis of substituted benzothiadiazine 1,1-dioxides (BTDs), a class of heterocyclic compounds with significant pharmacological interest. The synthesis leverages the dioxolane moiety not only as a protecting group but also as an ortho-directing group in lithiation reactions, which is a key step in building the BTD scaffold.

A widely applicable procedure for synthesizing 4-alkyl-BTDs begins with acetophenones, which are first protected as 1,3-dioxolanes. This is directly analogous to the structure of this compound, which is effectively a protected 4-acetylbenzaldehyde (B1276866). The dioxolane group directs lithiation to the ortho position, enabling the introduction of a sulfonyl group. Subsequent chemical steps build the heterocyclic ring. In the final stages, the dioxolane protecting group is removed under strongly acidic conditions, which concurrently facilitates the cyclization and formation of the target benzothiadiazine 1,1-dioxide ring system. This strategic use of a protected benzaldehyde derivative highlights its importance in constructing complex, medicinally relevant heterocycles.

Table 1: Synthetic Strategy for Benzothiadiazine 1,1-Dioxides

| Step | Description | Purpose of Dioxolane Group |

| 1. Protection | The starting acetophenone (B1666503) is converted into a 1,3-dioxolane. | Protects the ketone from reacting in subsequent steps. |

| 2. Directed Ortho-Lithiation | The dioxolane group directs the addition of a lithium-containing reagent to the adjacent position on the benzene (B151609) ring. | Acts as an ortho-directing group to control regioselectivity. |

| 3. Sulfonylation | A sulfur-containing group (e.g., from SO₂) is introduced at the lithiated position. | Forms the foundation for the thiazine (B8601807) ring. |

| 4. Ring Formation & Deprotection | Further steps lead to the formation of the heterocyclic ring. | The dioxolane is removed under acidic conditions, which also promotes the final ring closure. |

Integration into Complex Heterocyclic Systems (e.g., Benzofuran (B130515) Derivatives)

Benzofuran derivatives are prevalent scaffolds in natural products and pharmaceuticals, exhibiting a wide range of biological activities. The synthesis of these complex heterocyclic systems often relies on versatile building blocks, and this compound serves as an excellent example. Its aldehyde functionality is a key handle for constructing the furan (B31954) ring, while the protected ketone at the para-position is preserved for subsequent modifications.

Numerous synthetic strategies for benzofurans utilize an aldehyde precursor. For instance, the Knoevenagel condensation of a substituted benzaldehyde can lead to intermediates that cyclize to form benzofurans. wikipedia.orgresearchgate.net Similarly, the Wittig reaction can convert the aldehyde into an alkene, which can then undergo ring-closing reactions to form the furan ring fused to the benzene core. libretexts.orgorganic-chemistry.org

The strategic advantage of using this compound in these syntheses is the presence of the dioxolane-protected ketone. This allows chemists to perform reactions under basic or nucleophilic conditions targeting the aldehyde without affecting the ketone. Once the benzofuran core is constructed, the protecting group can be removed to reveal the acetyl group, which can then be used for further functionalization, thereby enabling the synthesis of highly complex and substituted benzofuran derivatives.

Table 2: Selected Methods for Benzofuran Synthesis Utilizing Aldehyde Precursors

| Method | Description | Role of Aldehyde |

| Knoevenagel Condensation | Condensation of an aldehyde with a compound containing an active methylene group, followed by cyclization. wikipedia.orgresearchgate.net | The aldehyde is the electrophilic partner that forms a new carbon-carbon double bond. |

| Wittig Reaction | Reaction of an aldehyde with a phosphorus ylide to form an alkene, which can be an intermediate for cyclization. libretexts.orgstackexchange.com | The aldehyde is converted into a vinyl group, which is a key part of the subsequent ring formation. |

| Perkin Reaction | Condensation of an aromatic aldehyde with an acid anhydride (B1165640) and its salt to form an α,β-unsaturated carboxylic acid, a precursor to benzofurans. | The aldehyde reacts to form a cinnamic acid derivative, which can then be cyclized. |

| Sonogashira Coupling | Palladium-catalyzed coupling of an ortho-halophenol with a terminal alkyne, followed by cyclization. The aldehyde can be a substituent on the phenol (B47542) ring. | The aldehyde group provides a point for further functionalization of the final benzofuran product. |

Contribution to Materials Science and Specialty Chemical Development

The unique bifunctional nature of this compound also makes it a valuable precursor in materials science and the development of specialty chemicals.

Use in Organic Electronics Precursors

In the field of organic electronics, conjugated polymers and molecules are essential for applications such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.netrsc.org The synthesis of these materials often involves condensation reactions to build the π-conjugated backbone that is responsible for their electronic properties. Benzaldehyde and its derivatives are common starting materials for these syntheses.

The aldehyde group of this compound is well-suited for polymerization reactions such as the Knoevenagel condensation or the Horner-Wadsworth-Emmons reaction. wikipedia.orgrsc.orgnih.gov These reactions allow for the formation of vinylene-linked polymers, extending the conjugation and tuning the optical and electronic properties of the resulting material. nih.gov

Furthermore, the protected ketone at the 4-position offers a significant advantage for materials design. It can be carried through the polymerization process and then deprotected in the final polymer. This newly revealed ketone provides a reactive site for post-polymerization modification. For example, it can be used to attach side chains to modify solubility, to cross-link the polymer network, or to introduce specific electronic functionalities, allowing for the fine-tuning of the material's performance in electronic devices.

Development of Specialty Chemicals (e.g., flavor chemicals research applications)

The development of new flavor and fragrance compounds is a key area of specialty chemical research. Benzaldehyde itself is a well-known aroma chemical, imparting a characteristic bitter almond scent. Chemical modification of known aroma compounds is a common strategy to create novel scents and flavors with different nuances, stabilities, or release profiles.

This compound is a derivative of both benzaldehyde and 4-acetylbenzaldehyde (a compound with a floral, sweet, and almond-like odor). The presence of the dioxolane group, which is a cyclic ketal, can significantly alter the olfactory properties of the parent molecule. Dioxolane derivatives themselves have been identified as potent odorants. For example, 2-ethyl-4-methyl-1,3-dioxolane (B3021168) is known for its distinct "medicinal sweet" odor. The combination of the benzaldehyde structure with the dioxolane moiety makes the target compound a promising candidate for investigation as a novel specialty flavor or fragrance ingredient.

Additionally, the ketal linkage in the dioxolane group is susceptible to hydrolysis under acidic conditions. This property can be exploited to design "pro-fragrance" or "pro-flavor" systems. In such a system, the compound itself might be less volatile or have a different scent, but upon exposure to mild acid (e.g., on skin or in a food matrix), it slowly hydrolyzes to release the more volatile and fragrant parent carbonyl compound (4-acetylbenzaldehyde). This controlled-release mechanism is highly desirable in the fragrance and food industries for creating long-lasting scents and flavors.

Advanced Analytical Characterization and Methodological Development

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating 4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde from reaction mixtures or complex matrices, allowing for its subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is highly suitable for the analysis of volatile and thermally stable compounds like this compound. acs.org

Compound Profiling: In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that serves as a chemical fingerprint for definitive identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in compound identification. nih.gov

Quantification: For quantitative analysis, a known amount of an internal standard is added to the sample. A calibration curve is generated by analyzing a series of standards of known concentrations. By comparing the peak area of the target analyte to that of the internal standard in both the sample and the calibration standards, the concentration of this compound in the original sample can be accurately determined. nih.gov This methodology is robust and widely used for the trace analysis of aromatic aldehydes in various matrices.

High-Performance Liquid Chromatography (HPLC) in Research and Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture. bioprocessonline.com In the context of research and development involving this compound, HPLC is indispensable for monitoring reaction progress, assessing product purity, and conducting stability studies. gjmpbu.org The technique's high resolution, sensitivity, and adaptability make it suitable for analyzing complex matrices often encountered during drug discovery and process optimization. bioprocessonline.com

Reversed-phase HPLC is the most common mode used for the analysis of benzaldehyde (B42025) and its derivatives. gjmpbu.orgresearchgate.net In this technique, a nonpolar stationary phase, typically octadecyl silica (B1680970) (C18), is used with a polar mobile phase. gjmpbu.orgsrce.hr The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For a compound like this compound, the aromatic ring and the dioxolane moiety contribute to its retention on a C18 column.

Method development for aromatic aldehydes often involves optimizing the mobile phase composition, which typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The use of additives such as acids (e.g., acetic acid, phosphoric acid) can improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups. researchgate.netsielc.com Detection is commonly achieved using a UV-Vis detector, as the benzene (B151609) ring in the molecule possesses a strong chromophore that absorbs UV light, typically around 254 nm. researchgate.netresearchgate.net

| Parameter | Typical Condition | Purpose/Rationale | Reference |

|---|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for nonpolar to moderately polar aromatic compounds. | researchgate.netsrce.hr |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures. | Adjusts solvent strength to achieve optimal retention and separation of components. | researchgate.netsielc.com |

| Detector | UV-Vis at ~254 nm | The aromatic ring provides strong UV absorbance for sensitive detection. | researchgate.net |

| Flow Rate | 1.0 - 2.0 mL/min | Standard flow rate for analytical scale columns to ensure efficient separation. | researchgate.net |

| Temperature | Ambient or controlled (e.g., 25-35 °C) | Maintains consistent retention times and improves peak shape. | researchgate.netmdpi.com |

Chemical Derivatization Strategies for Enhanced Analysis

While direct HPLC-UV analysis is often sufficient, certain analytical challenges, such as low concentration levels or the need for analysis by techniques like Gas Chromatography (GC) or Mass Spectrometry (MS), necessitate chemical derivatization. libretexts.org Derivatization modifies the analyte's chemical structure to improve its volatility, thermal stability, chromatographic behavior, or detectability. libretexts.orgnih.gov For carbonyl compounds like this compound, derivatization is a powerful tool to overcome analytical limitations. chromatographyonline.com

Silylation Reagents and Applications (e.g., N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MTBSTFA))

Silylation is a common derivatization technique in which an active hydrogen atom (from groups like hydroxyls, amines, or thiols) is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (t-BDMS) group. libretexts.orgyoutube.com This process reduces the polarity of the molecule and increases its volatility, making it more amenable to GC analysis. youtube.com

N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MTBSTFA) is a powerful and widely used silylating reagent that forms t-BDMS derivatives. registech.com These derivatives are significantly more stable (approximately 10,000 times more stable to hydrolysis) than their TMS counterparts, which is a major advantage during sample handling and analysis. registech.com The reaction with MTBSTFA is often rapid and quantitative. nasa.govnih.gov

While MTBSTFA does not react directly with the aldehyde group, it is invaluable for derivatizing other functional groups that may be present in a sample matrix or in related compounds during synthesis. For aldehydes, a two-step approach is often employed: first, a methoximation reaction converts the carbonyl group into a more stable oxime, which prevents tautomerization, and then silylation of any other active hydrogens is performed. youtube.com The resulting t-BDMS derivatives produce characteristic and easily interpretable mass spectra in GC-MS, often showing a prominent [M-57]⁺ ion corresponding to the loss of a tert-butyl group, which aids in structural confirmation. nih.govlih.lu

| Reagent | Abbreviation | Derivative Formed | Key Advantages | Reference |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Highly reactive, volatile byproducts. | nih.govlih.lu |

| N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (t-BDMS) | Forms highly stable derivatives, produces characteristic mass spectra ([M-57]⁺). | registech.comnasa.govnih.gov |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Considered the most volatile TMS reagent. | youtube.comresearchgate.net |

Alkylation and Acylation Methodologies for Volatility and Detection

Alkylation and acylation are other derivatization strategies used to modify functional groups to enhance analytical properties. libretexts.org These reactions are central to electrophilic aromatic substitution, such as in Friedel-Crafts reactions. wikipedia.org

Alkylation: This process involves replacing an active hydrogen with an alkyl group. libretexts.org In the context of derivatization, it is most commonly applied to form esters from carboxylic acids, which are more volatile and exhibit better chromatographic properties than the parent acids. libretexts.org

Acylation: This involves the introduction of an acyl group (R-C=O) into a molecule. For analytical purposes, acylation can be used to derivatize compounds with hydroxyl or amino groups. In the case of aldehydes, acylation is not a direct derivatization of the carbonyl group itself but can be part of synthetic pathways or derivatization of other functionalities. For instance, specific methods have been developed for the acylation of phenolic hydroxy groups using aldehydes as the acyl source under photochemical conditions. researchgate.net While these are primarily synthetic methods, the principles can be adapted for creating derivatives with enhanced detectability, for example, by introducing a chromophoric or fluorophoric acyl group.

Both alkylation and acylation can be used to "cap" polar functional groups, reducing intermolecular hydrogen bonding and thereby increasing the volatility of the analyte for GC analysis. libretexts.org

Specialized Derivatization for Ionization Enhancement

A significant challenge in the analysis of neutral molecules like aldehydes by mass spectrometry, particularly with electrospray ionization (ESI), is their poor ionization efficiency. nih.gov To overcome this, specialized derivatization reagents are used to introduce a pre-charged or easily ionizable moiety into the analyte molecule. nih.govnih.gov

This strategy significantly enhances the MS response, leading to much lower detection limits. The derivatization reaction is designed to be specific to the target functional group, in this case, the carbonyl group of the aldehyde. acs.org

A widely used class of reagents for this purpose is hydrazines. For example, 2,4-Dinitrophenylhydrazine (DNPH) reacts with aldehydes and ketones to form brightly colored 2,4-dinitrophenylhydrazone derivatives. researchgate.net These derivatives are not only easily detected by UV-Vis but also show improved ionization in MS. researchgate.net Other reagents, such as Girard's reagents, introduce a quaternary ammonium (B1175870) group, which carries a permanent positive charge. acs.org This ensures that the derivative is readily detected in positive-ion ESI-MS. Such strategies are crucial for trace-level quantification of carbonyl compounds in complex biological or environmental samples. nih.govacs.org

| Reagent Class | Example Reagent | Reaction Product | Enhancement Mechanism | Reference |

|---|---|---|---|---|

| Hydrazines | 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Adds a chromophore and a readily ionizable group. | nih.govresearchgate.net |

| Hydrazines | Girard's Reagent T | Hydrazone | Introduces a pre-formed quaternary ammonium (permanent positive charge). | acs.org |

| Alkoxyamines | Pentafluorobenzyl hydroxylamine (B1172632) (PFBHA) | Oxime | Introduces an electrophoric group for electron capture detection (GC-ECD) or enhances MS detection. | researchgate.net |

| Amines | 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC) | Imine/Schiff Base | Introduces a permanent positive charge for enhanced ESI-MS sensitivity. | acs.org |

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the behavior of heterocyclic compounds. numberanalytics.com These methods provide a balance between computational cost and accuracy for molecules of this size.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure and properties of molecules. numberanalytics.com For 4-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can elucidate key aspects of its chemistry. chemrevlett.com

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com In substituted benzaldehydes, the HOMO is typically localized on the aromatic ring and electron-donating groups, while the LUMO is often centered on the aldehyde group and the ring. The dioxolane group acts as an electron-donating entity, influencing the electronic distribution.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface, identifying electron-rich and electron-poor regions of a molecule. mdpi.com For this compound, the oxygen atoms of the aldehyde and dioxolane groups would be regions of negative potential (red/yellow), indicating sites susceptible to electrophilic attack. Conversely, the aldehyde proton and aromatic protons would show positive potential (blue), indicating sites for nucleophilic attack. mdpi.com

Reactivity Descriptors: DFT calculations can provide quantitative measures of reactivity, such as electronegativity, chemical potential, hardness, and softness. These descriptors help in predicting how the molecule will interact with other reagents. Studies on similar benzaldehyde (B42025) derivatives show that electron-withdrawing or -donating substituents significantly alter these reactivity indices. chemrevlett.comd-nb.info

| Property | Predicted Value | Significance |

|---|---|---|

| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Dipole Moment (µ) | ~ 3.0 - 4.0 D | Measures the polarity of the molecule. |

The flexibility of the 1,3-dioxolane (B20135) ring is a key stereochemical feature. Unlike the more rigid six-membered 1,3-dioxane (B1201747) ring which preferentially adopts a chair conformation, the five-membered 1,3-dioxolane ring is known to exist in a dynamic equilibrium between various puckered conformations, most commonly the "envelope" and "twist" (or half-chair) forms. thieme-connect.de

Quantum-chemical studies on the potential energy surface of substituted 1,3-dioxolanes and related 1,3-dioxanes can reveal the pathways for conformational isomerizations and the energy barriers between them. researchgate.net For this compound, the substituents on the ring (the methyl group and the phenyl group) influence the conformational preference. The phenyl group, being bulky, will have a significant impact on the ring's puckering and the rotational barrier around the C-C bond connecting it to the dioxolane ring. The relative orientation of the methyl group (axial vs. equatorial-like positions in the puckered ring) will lead to different conformers with distinct energies. These conformational preferences are critical as they can affect the molecule's reactivity and how it interacts with other molecules or biological targets.

| Conformation | Description | Predicted Relative Energy |

|---|---|---|

| Envelope (E) | One atom is out of the plane of the other four. | Low |

| Twist (T) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three. | Slightly higher than E |

Molecular Modeling for Reaction Mechanism Elucidation

Molecular modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions. For this compound, two primary reactive sites are the aldehyde group and the acetal (B89532) functionality.

A key reaction for this compound is the acid-catalyzed hydrolysis of the dioxolane ring, which serves as a protecting group for the underlying ketone. Computational studies on acetal hydrolysis show a multi-step mechanism. chemistrysteps.com The process typically involves:

Protonation of one of the dioxolane oxygen atoms.

Ring-opening via C-O bond cleavage to form a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by a water molecule on the carbocation.

A series of proton transfers to yield the hemiacetal intermediate and ultimately the ketone and ethylene (B1197577) glycol.

Computational models can map the entire reaction pathway, identifying the structures of transition states and intermediates. ic.ac.uk The calculated activation energies (ΔG‡) for each step allow for the identification of the rate-determining step. Studies have shown that explicitly including several water molecules in the calculation is crucial for accurately modeling the proton relay and stabilization effects, which significantly lowers the activation barrier. ic.ac.uk

Advanced Computational Approaches for Related Dioxolane Systems

Beyond standard DFT calculations, more advanced computational methods are employed to study complex phenomena in related systems.

Quantum Mechanics/Molecular Mechanics (QM/MM): For reactions occurring in a complex environment, such as in a solvent or an enzyme active site, QM/MM methods are highly effective. In these models, the reactive core of the system (e.g., the dioxolane ring and the catalyst) is treated with a high-level quantum mechanics method, while the surrounding environment is modeled using less computationally expensive molecular mechanics force fields. nih.gov This approach has been used to study the decomposition of thiohemiacetal intermediates in enzymes, providing insights into the roles of active site residues. nih.gov

Reaction Dynamics Simulations: To understand the complete mechanism and kinetics of a reaction, computational approaches like the Reaction Path Hamiltonian (RPH) and the United Reaction Valley Approach (URVA) are used. These methods analyze the intrinsic reaction coordinate (IRC) to reveal hidden intermediates and transition states, offering a more detailed picture than just the stationary points on the potential energy surface. acs.org

Modeling Polymerization: Dioxolanes are also used as monomers in cationic ring-opening polymerization. rsc.org Computational modeling helps to understand the complex mechanisms involved, including the competition between the "Active Monomer" and "Active Chain End" pathways, and the tendency for cyclization of the polymer chains. rsc.org These studies are crucial for designing catalysts and reaction conditions to control the final polymer structure.

Future Research Directions and Emerging Applications

Innovations in Green Chemistry Syntheses

The synthesis of acetals and ketals, such as 4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde, traditionally relies on acid catalysts and often involves the removal of water, which can be energy-intensive. acs.org Emerging research directions are centered on developing more environmentally benign and efficient synthetic protocols. These "green" approaches aim to minimize waste, reduce energy consumption, and utilize non-hazardous materials. mdpi.com

Key innovations include the use of solid acid catalysts, such as mesoporous materials like Al-SBA-15, which offer advantages like easy separation and reusability, aligning with the principles of green chemistry. researchgate.net Solvent-free reaction conditions represent another significant advancement. rsc.org Performing the reaction neat or in an aqueous slurry can dramatically reduce the use of volatile organic compounds (VOCs). rsc.org Furthermore, photocatalytic methods are gaining traction; using visible light and an organocatalyst like Eosin Y allows for the acetalization of aldehydes to occur under neutral and mild conditions. rsc.org These methods are often highly chemoselective for aldehydes over ketones.

| Catalyst Type | Examples | Key Advantages | Reaction Conditions |

|---|---|---|---|

| Heterogeneous Solid Acids | Al-SBA-15, Zirconium tetrachloride (ZrCl4), Zeolites | Reusable, easily separated from product, reduced corrosion. researchgate.netorganic-chemistry.org | Often solvent-free or in green solvents. researchgate.net |

| Photocatalysts | Eosin Y, Thioxanthenone | Uses visible light, mild and neutral conditions, high chemoselectivity. rsc.org | Ambient temperature, household lamps as light source. rsc.org |

| Brønsted Acids (low loading) | p-Toluenesulfonic acid (p-TSA), HCl (trace amounts) | Low catalyst loading (0.1 mol%), high yields, commercially available. acs.org | Ambient temperature, no water removal needed. acs.org |

| Bismuth Salts | Bismuth subnitrate | Mild conditions, catalyst remains solid and is recyclable. researchgate.net | Mild temperatures. researchgate.net |

Future research will likely focus on optimizing these green catalytic systems for the selective mono-protection of terephthalaldehyde (B141574) to maximize the yield of this compound while adhering to sustainable principles.

Continuous Flow and Automated Synthetic Methodologies

The transition from traditional batch synthesis to continuous flow processing is a major trend in modern chemistry, offering enhanced safety, efficiency, and scalability. numberanalytics.comflinders.edu.au Microreactor technology, which utilizes miniaturized reaction vessels, is at the forefront of this shift. numberanalytics.com For the synthesis of this compound, continuous flow systems provide precise control over reaction parameters like temperature, pressure, and stoichiometry, leading to higher yields and selectivity. numberanalytics.commdpi.com The high surface-to-volume ratio in microreactors facilitates superior heat and mass transfer, which is particularly beneficial for managing exothermic reactions and improving reaction rates. numberanalytics.commdpi.com

Automated synthesis platforms can be integrated with continuous flow reactors to create highly efficient and autonomous systems. These platforms use pre-filled reagent cartridges and automated purification steps to produce a wide range of compounds with minimal human intervention. Such a system could be designed for the multi-step synthesis of derivatives starting from this compound, where the initial compound is synthesized in a flow reactor and then directly fed into subsequent automated steps for further functionalization. flinders.edu.aubeilstein-journals.org This approach accelerates the discovery and optimization of new molecules and materials. mdpi.com

| Parameter | Continuous Flow Synthesis | Traditional Batch Synthesis |

|---|---|---|

| Safety | Small reaction volumes, better heat dissipation, safe handling of hazardous intermediates. flinders.edu.au | Large volumes can pose thermal runaway risks; isolation of intermediates required. |

| Efficiency | Rapid mixing, enhanced heat/mass transfer, reduced reaction times. numberanalytics.com | Slower reaction rates, potential for localized hot spots and concentration gradients. |

| Control | Precise control over temperature, pressure, and residence time. numberanalytics.com | Less precise control, potential for temperature and concentration gradients. |

| Scalability | Scaling-up by running the system for longer ("scale-out"). flinders.edu.au | Scaling-up requires larger reactors and can be non-trivial (re-optimization needed). |

| Automation | Easily integrated with in-line analysis and automated purification. flinders.edu.aumdpi.com | More complex to fully automate multi-step processes. |

Future work in this area will involve designing dedicated microreactor setups for the selective ketalization of terephthalaldehyde and integrating these with automated platforms for high-throughput synthesis and screening of its derivatives. mdpi.com

Role in Supramolecular Chemistry and Self-Assembly

The bifunctional nature of this compound makes it an exemplary building block, or tecton, in supramolecular chemistry. The free aldehyde group can participate in covalent or non-covalent interactions to form larger, well-defined architectures, while the protected aldehyde remains inert. This directional control is crucial for designing complex structures like metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other self-assembled systems. researchgate.net

In the synthesis of MOFs, organic molecules called linkers connect metal ions or clusters. mdpi.com By using this compound or its derivatives as a linker, researchers can create porous materials with tailored properties for applications in gas storage, separation, and catalysis. researchgate.netmdpi.com After the framework is assembled, the dioxolane protecting group can be removed under specific conditions to expose a reactive aldehyde within the pores of the material. This post-synthetic modification allows for the anchoring of other functional molecules, enabling the creation of highly sophisticated and functional materials. The molecule's structure, with its rigid phenyl ring and reactive sites, facilitates the formation of predictable intermolecular interactions, such as C-H···π bonds, which can guide the self-assembly process into well-ordered crystal structures. researchgate.net

Development of Novel Functional Materials

The unique reactivity of this compound serves as a gateway to novel functional materials with advanced properties. The ability to selectively react the free aldehyde while keeping the other protected allows for the synthesis of advanced polymers and photoresponsive materials. mdpi.comrsc.org

For instance, it can be used as a monomer in polymerization reactions. The free aldehyde can be converted into other functional groups or used directly in condensation polymerization. The resulting polymer chain would contain pendant dioxolane groups. Subsequent deprotection of these groups would yield a polymer with highly reactive aldehyde functionalities along its backbone. These aldehydes can then be used for cross-linking the polymer, grafting other molecules, or creating responsive materials that change their properties in the presence of specific chemical stimuli. This strategy is valuable for creating materials for applications such as sensors, drug delivery systems, and self-healing polymers.

Furthermore, derivatives of this compound can be incorporated into photoresponsive MOFs. rsc.org The introduction of photoactive moieties into the framework can lead to materials that change their structure, porosity, or magnetic properties upon irradiation with light, making them suitable for applications in optical sensing, data storage, and photocatalysis. rsc.org

Q & A

Q. What are the established synthetic routes for 4-(2-Methyl-1,3-dioxolan-2-yl)benzaldehyde?

Methodological Answer: A common approach involves protecting the aldehyde group via dioxolane formation. For example, a trifluoromethanesulfonate intermediate can be reacted with nucleophiles (e.g., dimethylamine) under catalytic conditions. A typical procedure includes:

- Reacting 4-(2-methyl-1,3-dioxolan-2-yl)phenyl trifluoromethanesulfonate with dimethylamine in the presence of a palladium catalyst.

- Purification via column chromatography using a nonpolar solvent system (e.g., n-pentane:EtOAc = 20:1) to isolate the product .

This method yields high purity (>95%) and is scalable for laboratory use.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (EI-MS): The molecular ion peak ([M]⁺) appears at m/z 192 (base peak), with fragments at m/z 148 (loss of CO) and 193 (isotopic contributions) .

- NMR Spectroscopy: The dioxolane methyl group typically resonates at δ ~1.5–1.7 ppm (¹H NMR), while the benzaldehyde proton is absent due to protection. ¹³C NMR shows signals for the dioxolane carbons (δ ~100–110 ppm) and the aldehyde carbon (δ ~190 ppm, if deprotected).

- Chromatography: TLC (Rf = 0.18 in n-pentane:EtOAc = 20:1) and HPLC (C18 column, acetonitrile/water gradient) confirm purity .

Advanced Research Questions

Q. How does the dioxolane protecting group influence reactivity in cross-coupling reactions?

Methodological Answer: The dioxolane group enhances stability during metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling) by preventing aldehyde oxidation. Key considerations:

- Stability Testing: Monitor the compound under basic/acidic conditions (e.g., aqueous NaOH or HCl) to assess dioxolane lability. Deprotection typically requires strong acids (e.g., HCl/THF).

- Catalytic Compatibility: Use Pd(PPh₃)₄ or Pd(OAc)₂ with arylboronic acids in THF/water (80°C, 12 h). The dioxolane remains intact, enabling post-functionalization of the benzaldehyde after deprotection .

Q. What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry using Gaussian09 (B3LYP/6-31G* basis set) to predict bond lengths, angles, and electrostatic potential surfaces.

- Solubility Prediction: Use the ACD/Labs Percepta Platform to estimate logP (~1.3) and aqueous solubility (~8.45 mg/mL at 25°C), validated against experimental data .

- Spectroscopic Simulation: Tools like ChemDraw or MestReNova simulate NMR spectra, aiding in peak assignment and structural verification .

Q. How can contradictions in spectral data be resolved during structural elucidation?

Methodological Answer:

- Cross-Validation: Compare experimental MS/MS fragmentation (e.g., m/z 148 from loss of CO) with computational predictions (e.g., MassFrontier software).

- 2D NMR Techniques: Use HSQC and HMBC to correlate the dioxolane methyl group (δ 1.6 ppm) with adjacent carbons, resolving ambiguities in crowded spectral regions.

- Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₃-dioxolane) to confirm assignments via isotopic shifts in MS and NMR .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

| Technique | Key Signals/Data | Reference |

|---|---|---|

| EI-MS | m/z 192 (100%), 148 (52%), 193 (12%) | |

| ¹H NMR (CDCl₃) | δ 1.6 (s, 3H, CH₃), 7.8–8.1 (m, 4H, Ar-H) | |

| TLC (n-pentane:EtOAc) | Rf = 0.18 |

Q. Table 2. Stability of Dioxolane Group Under Reaction Conditions

| Condition | Outcome | Application Example |

|---|---|---|

| Pd-catalyzed coupling | Stable (no deprotection) | Suzuki-Miyaura reactions |

| Acidic (HCl/THF) | Deprotection to free aldehyde | Post-functionalization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.